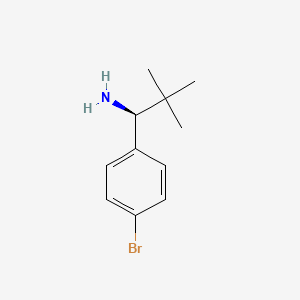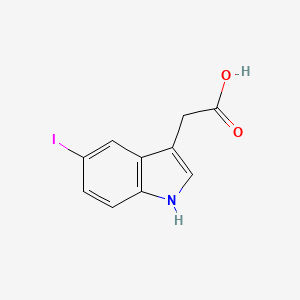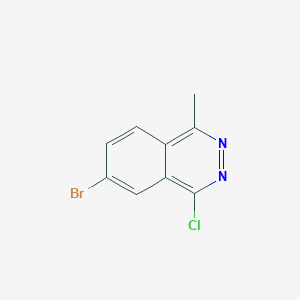
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate is a compound known for its applications in various chemical reactions, particularly in the field of click chemistry. It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which accelerates reaction rates and suppresses cell cytotoxicity .
Vorbereitungsmethoden
The synthesis of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in click chemistry, particularly in CuAAC reactions, to facilitate the formation of triazole rings.
Biology: Its biocompatibility makes it suitable for bioconjugation in chemical biology experiments.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions to form a stable complex, which then catalyzes the cycloaddition of azides and alkynes to form triazole rings. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate can be compared with other similar compounds such as:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another ligand used in CuAAC reactions, but less water-soluble and biocompatible.
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A similar compound with different solubility and reactivity properties. The uniqueness of this compound lies in its water solubility, biocompatibility, and fast reaction kinetics, making it superior for certain applications.
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |
InChI-Schlüssel |
BKSKWWVJVXHDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)




![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)


